Cas no 1228670-07-2 ((E)-tert-Butyl 4-Chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate)

(E)-tert-Butyl 4-Chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate structure
1228670-07-2 structure
Product name:(E)-tert-Butyl 4-Chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate
CAS No:1228670-07-2
MF:C11H14ClN3O3
MW:271.700161457062
MDL:MFCD15530259
CID:1071900
PubChem ID:46318076

(E)-tert-Butyl 4-Chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • (E)-tert-Butyl 4-chloro-3-((hydroxyimino)methyl)-pyridin-2-ylcarbamate
    • tert-butyl N-{4-chloro-3-[(E)-(hydroxyimino)methyl]pyridin-2-yl}carbamate
    • (E)-tert-Butyl 4-chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate, AldrichCPR
    • 1228670-07-2
    • (E)-tert-Butyl 4-chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate
    • MFCD15530259
    • AKOS015850029
    • tert-butyl N-[4-chloro-3-[(E)-hydroxyiminomethyl]pyridin-2-yl]carbamate
    • Tert-butyl (E)-(4-chloro-3-((hydroxyimino)methyl)pyridin-2-yl)carbamate
    • CS-0442763
    • (E)-tert-Butyl 4-Chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate
    • MDL: MFCD15530259
    • Inchi: InChI=1S/C11H14ClN3O3/c1-11(2,3)18-10(16)15-9-7(6-14-17)8(12)4-5-13-9/h4-6,17H,1-3H3,(H,13,15,16)/b14-6+
    • InChI Key: JOGZHNYBXXWRCI-MKMNVTDBSA-N
    • SMILES: CC(C)(OC(NC1=C(C(Cl)=CC=N1)/C=N/O)=O)C

Computed Properties

  • Exact Mass: 271.072
  • Monoisotopic Mass: 271.072
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 317
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 83.8A^2
  • XLogP3: 2.1

(E)-tert-Butyl 4-Chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM364420-1g
(E)-tert-Butyl 4-chloro-3-((hydroxyimino)methyl)-pyridin-2-ylcarbamate
1228670-07-2 95%
1g
$392 2022-06-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1513430-1g
Tert-butyl (E)-(4-chloro-3-((hydroxyimino)methyl)pyridin-2-yl)carbamate
1228670-07-2 98%
1g
¥8294.00 2024-08-09
abcr
AB262857-1 g
(E)-tert-Butyl 4-chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate
1228670-07-2
1 g
€891.00 2023-07-20
abcr
AB262857-1g
(E)-tert-Butyl 4-chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate; .
1228670-07-2
1g
€891.00 2025-02-20
TRC
B811993-50mg
(E)-tert-Butyl 4-Chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate
1228670-07-2
50mg
$ 160.00 2022-06-06
TRC
B811993-100mg
(E)-tert-Butyl 4-Chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate
1228670-07-2
100mg
$ 250.00 2022-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1513430-250mg
Tert-butyl (E)-(4-chloro-3-((hydroxyimino)methyl)pyridin-2-yl)carbamate
1228670-07-2 98%
250mg
¥2995.00 2024-08-09
TRC
B811993-10mg
(E)-tert-Butyl 4-Chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate
1228670-07-2
10mg
$ 50.00 2022-06-06
Chemenu
CM364420-25g
(E)-tert-Butyl 4-chloro-3-((hydroxyimino)methyl)-pyridin-2-ylcarbamate
1228670-07-2 95%
25g
$4704 2022-06-13
Matrix Scientific
055533-100mg
(E)-tert-Butyl 4-chloro-3-((hydroxyimino)methyl)-pyridin-2-ylcarbamate
1228670-07-2
100mg
$237.00 2021-06-27

Additional information on (E)-tert-Butyl 4-Chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate

(E)-tert-Butyl 4-Chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate (CAS No. 1228670-07-2): A Comprehensive Overview in Modern Chemical Biology

(E)-tert-Butyl 4-Chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate, identified by its CAS number 1228670-07-2, represents a structurally sophisticated compound with significant implications in the realm of chemical biology and pharmaceutical research. This compound belongs to the class of pyridine derivatives, featuring a unique (hydroxyimino)methyl substituent that positions it as a potential candidate for various biological assays and drug development pipelines. The 4-Chloro and tert-butyl functional groups further enhance its molecular complexity, offering multiple sites for chemical modification and interaction with biological targets.

The synthesis and application of such heterocyclic compounds have garnered considerable attention in recent years, particularly due to their role as key intermediates in the development of novel therapeutic agents. The (E)-configuration of the double bond in this molecule suggests a specific spatial arrangement of substituents, which can critically influence its reactivity and binding affinity to biological receptors. This aspect is particularly relevant in medicinal chemistry, where the three-dimensional structure of a compound often dictates its efficacy and selectivity.

Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of such compounds with greater accuracy. The presence of the 4-Chloro group, for instance, is known to enhance lipophilicity, a desirable trait for oral bioavailability. Meanwhile, the hydroxyimino moiety introduces a polar functional group that can participate in hydrogen bonding interactions, which are crucial for enzyme-substrate binding and receptor-ligand interactions. These features make (E)-tert-butyl 4-Chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate a versatile scaffold for designing molecules with targeted biological activity.

In the context of drug discovery, pyridine derivatives have long been recognized for their broad spectrum of biological activities. They serve as privileged structures in many pharmacophores, contributing to their prevalence in therapeutic agents across various therapeutic categories. The specific combination of functional groups in (E)-tert-butyl 4-Chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate positions it as a promising candidate for further exploration in areas such as anti-inflammatory, anticancer, and antimicrobial research.

One of the most compelling aspects of this compound is its potential role as a precursor for more complex molecules. The (hydroxyimino)methyl group, while reactive under certain conditions, can be further functionalized through oxidation or reduction reactions to yield aldehydes or primary amines, respectively. This flexibility allows chemists to tailor the compound’s properties by introducing additional substituents or modifying existing ones. Such modularity is invaluable in drug development pipelines, where iterative optimization is often required to achieve desired pharmacological profiles.

Recent studies have highlighted the importance of pyridine derivatives in modulating enzyme activity. For example, compounds bearing similar structural motifs have been shown to inhibit kinases and other enzymes involved in signal transduction pathways. The 4-Chloro group’s ability to engage in hydrophobic interactions with aromatic residues in protein active sites further enhances this potential. Moreover, the tert-butyl group can serve as a steric anchor, helping to stabilize transition states during enzymatic reactions.

The synthesis of (E)-tert-butyl 4-Chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate presents an interesting challenge due to the need to maintain regioselectivity during functionalization. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and directed ortho-metalation strategies, have been employed to construct this complex framework efficiently. These techniques not only improve yield but also allow for precise control over stereochemistry—a critical factor in determining biological activity.

In conclusion,(E)-tert-butyl 4-Chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate (CAS No. 1228670-07-2) stands out as a structurally intriguing compound with significant potential in chemical biology and pharmaceutical research. Its unique combination of functional groups makes it an attractive scaffold for designing molecules with targeted biological activity. As computational tools and synthetic methodologies continue to evolve, researchers will undoubtedly find new ways to harness the therapeutic potential of this compound and its derivatives.

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(CAS:1228670-07-2)(E)-tert-Butyl 4-Chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate
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